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molecular formula C9H8FNO5 B8496383 2-Fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene

2-Fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene

Cat. No. B8496383
M. Wt: 229.16 g/mol
InChI Key: PTXLLIWPYYEKGR-UHFFFAOYSA-N
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Patent
US06809097B1

Procedure details

A mixture of (4-fluoro-2-methyl-5-nitrophenyl) methyl carbonate (8 g, 35 mmol), (prepared as described in EP 0307777 A2), and platinum(IV)oxide (1 74 mg) in ethanol (100 ml) and ethyl acetate (70 ml) was stirred under hydrogen at 1.3 atmospheres pressure for 1.5 hours. The catalyst was removed by filtration through diatomaceous earth and the solvent removed by evaporation. The residue was purified by column chromatography eluting with petroleum ether/ethyl acetate (7/3) to give (5-amino-4-fluoro-2-methylphenyl) methyl carbonate (6.56 g, 94%) as an oil which crystallised.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
74 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:16])([O:14][CH3:15])[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([F:12])=[CH:5][C:4]=1[CH3:13]>C(O)C.C(OCC)(=O)C.[Pt](=O)=O>[C:1](=[O:16])([O:14][CH3:15])[O:2][C:3]1[CH:8]=[C:7]([NH2:9])[C:6]([F:12])=[CH:5][C:4]=1[CH3:13]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])F)C)(OC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
74 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen at 1.3 atmospheres pressure for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate (7/3)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)N)F)C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.56 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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